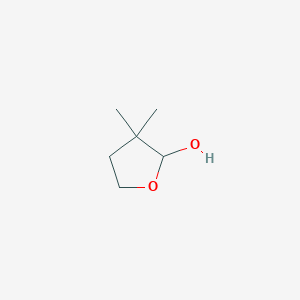

3,3-Dimethyltetrahydro-2-furanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Dimethyltetrahydro-2-furanol is an organic compound with the molecular formula C6H12O2. It is a tetrahydrofuran derivative characterized by the presence of two methyl groups at the 3rd position and a hydroxyl group at the 2nd position.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3,3-Dimethyltetrahydro-2-furanol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren ist die säurekatalysierte Cyclisierung von 3,3-Dimethyl-1,4-butandiol. Die Reaktion wird in Gegenwart einer starken Säure wie Schwefelsäure durchgeführt, die die Bildung des Tetrahydrofuranrings erleichtert .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig Durchflussreaktoren und fortschrittliche Reinigungsverfahren eingesetzt werden, um sicherzustellen, dass die Verbindung die Industriestandards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3,3-Dimethyltetrahydro-2-furanol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Alkohol-Derivate zu bilden.

Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) und Phosphortribromid (PBr3) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von 3,3-Dimethyltetrahydrofuran-2-on.

Reduktion: Bildung von this compound-Derivaten.

Substitution: Bildung verschiedener substituierter Tetrahydrofuran-Derivate.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyltetrahydro-2-furanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Baustein in der organischen Synthese und als Lösungsmittel in verschiedenen chemischen Reaktionen.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer bei der Synthese von pharmazeutischen Verbindungen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren und verschiedene biochemische Pfade beeinflussen. Die Hydroxylgruppe und der Tetrahydrofuranring sind wichtige strukturelle Merkmale, die zu seiner Reaktivität und Wechselwirkungen mit molekularen Zielstrukturen beitragen .

Ähnliche Verbindungen:

Tetrahydrofuran (THF): Ein einfacheres Analog ohne die Methylgruppen.

2-Methyltetrahydrofuran: Enthält eine einzelne Methylgruppe in der 2. Position.

3-Methyltetrahydrofuran: Enthält eine einzelne Methylgruppe in der 3. Position.

Einzigartigkeit: this compound ist einzigartig durch das Vorhandensein von zwei Methylgruppen in der 3. Position, die seine chemische Reaktivität und physikalischen Eigenschaften beeinflussen können. Dieses strukturelle Merkmal unterscheidet es von anderen Tetrahydrofuran-Derivaten und kann zu verschiedenen Anwendungen und Wechselwirkungen in verschiedenen Bereichen führen .

Wirkmechanismus

The mechanism of action of 3,3-Dimethyltetrahydro-2-furanol depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group and the tetrahydrofuran ring are key structural features that contribute to its reactivity and interactions with molecular targets .

Vergleich Mit ähnlichen Verbindungen

Tetrahydrofuran (THF): A simpler analog without the methyl groups.

2-Methyltetrahydrofuran: Contains a single methyl group at the 2nd position.

3-Methyltetrahydrofuran: Contains a single methyl group at the 3rd position.

Uniqueness: 3,3-Dimethyltetrahydro-2-furanol is unique due to the presence of two methyl groups at the 3rd position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other tetrahydrofuran derivatives and can lead to different applications and interactions in various fields .

Eigenschaften

CAS-Nummer |

102536-89-0 |

|---|---|

Molekularformel |

C6H12O2 |

Molekulargewicht |

116.16 g/mol |

IUPAC-Name |

3,3-dimethyloxolan-2-ol |

InChI |

InChI=1S/C6H12O2/c1-6(2)3-4-8-5(6)7/h5,7H,3-4H2,1-2H3 |

InChI-Schlüssel |

DDRXTONTKHHZNX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCOC1O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)

![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)

![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)